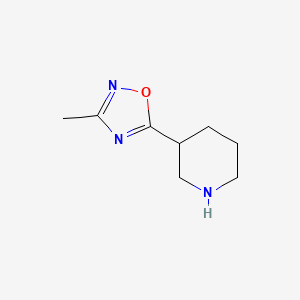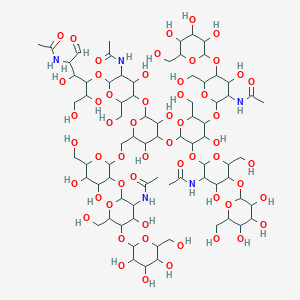
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Übersicht
Beschreibung
“3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a compound that has been mentioned in the context of drug discovery . It is part of a class of compounds known as 1,2,4-oxadiazoles, which have received considerable attention due to their unique bioisosteric properties and wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is represented by the empirical formula C8H13N3O . The compound has a molecular weight of 167.21 . The SMILES string representation of the compound is Cc1noc(n1)C2CCCNC2 .Physical And Chemical Properties Analysis
“3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a solid compound . The InChI key for the compound is MPYNENJKQSNBDF-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in combating various bacterial and fungal infections, making them valuable in the development of new antimicrobial agents .
Anti-Trypanosomal Activity
Research has indicated that certain 1,2,4-oxadiazoles can be used to target Trypanosoma cruzi, the parasite responsible for Chagas disease. Molecular docking studies and evaluations of cytotoxicity have been conducted to understand their mode of action .
Oral Bioavailability
The design and synthesis of oxadiazole compounds have also focused on their oral bioavailability. In silico results suggest that these compounds comply with Lipinski’s rule of five, indicating positive oral bioavailability potential .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities relevant to agriculture. They are being explored for their efficacy as chemical pesticides due to their potential to address plant diseases and food security concerns .
Medicinal Properties
Many oxadiazole derivatives, including 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, have been studied for their medicinal properties. They exhibit a range of biological activities such as antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” and similar compounds are likely to be influenced by the ongoing interest in 1,2,4-oxadiazoles’ biological applications, which has been doubling in the last fifteen years . These compounds are considered a perfect framework for novel drug development .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-methyl-5-piperidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYNENJKQSNBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424555 | |
| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |
CAS RN |
902837-17-6 | |
| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B1609076.png)








![endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1609089.png)
![2-Chloro-benzo[e][1,3]thiazin-4-one](/img/structure/B1609091.png)

